molecular formula C7H14S B13067628 3-(Propan-2-yl)cyclobutane-1-thiol

3-(Propan-2-yl)cyclobutane-1-thiol

Cat. No.: B13067628
M. Wt: 130.25 g/mol
InChI Key: BYYJWHNYSLWSMN-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclobutane-1-thiol is an organic compound with the molecular formula C7H14S It features a cyclobutane ring substituted with a propan-2-yl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an alkene with a thiol under specific conditions to form the desired cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides are often used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers.

Scientific Research Applications

3-(Propan-2-yl)cyclobutane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclobutane-1-thiol: Similar to 3-(Propan-2-yl)cyclobutane-1-thiol but without the propan-2-yl group.

    Propan-2-ylcyclobutane: Lacks the thiol group.

Uniqueness

This compound is unique due to the presence of both a propan-2-yl group and a thiol group on the cyclobutane ring

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-propan-2-ylcyclobutane-1-thiol

InChI

InChI=1S/C7H14S/c1-5(2)6-3-7(8)4-6/h5-8H,3-4H2,1-2H3

InChI Key

BYYJWHNYSLWSMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)S

Origin of Product

United States

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